7-(2-Chlorophenyl)-4-[2-(4-fluorophenoxy)acetyl]-1lambda6,4-thiazepane-1,1-dione
CAS No.:
Cat. No.: VC16450672
Molecular Formula: C19H19ClFNO4S
Molecular Weight: 411.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19ClFNO4S |
|---|---|
| Molecular Weight | 411.9 g/mol |
| IUPAC Name | 1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(4-fluorophenoxy)ethanone |
| Standard InChI | InChI=1S/C19H19ClFNO4S/c20-17-4-2-1-3-16(17)18-9-10-22(11-12-27(18,24)25)19(23)13-26-15-7-5-14(21)6-8-15/h1-8,18H,9-13H2 |
| Standard InChI Key | LFIKBWSZLGFVFA-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)COC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(4-fluorophenoxy)ethanone, reflects its core structure: a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) substituted at the 7-position with a 2-chlorophenyl group and at the 4-position with a 2-(4-fluorophenoxy)acetyl moiety . The sulfone group () at the 1-position contributes to its electron-withdrawing properties, influencing reactivity and stability.
Physicochemical Data
Key properties include:
The compound’s solubility profile remains underexplored, though its logP value (estimated at 3.2) suggests moderate lipophilicity, suitable for blood-brain barrier penetration .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazepane ring. Source alludes to a pathway involving:
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Ring formation: Condensation of 2-chlorobenzaldehyde with cysteamine hydrochloride under acidic conditions to yield the thiazepane scaffold.
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Sulfonation: Oxidation of the sulfur atom using hydrogen peroxide to generate the sulfone group.
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Acetylation: Introduction of the 2-(4-fluorophenoxy)acetyl group via nucleophilic acyl substitution .
Critical Reaction Parameters
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Temperature control: Sulfonation requires temperatures below 40°C to prevent side reactions.
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Catalysts: Triethylamine is employed to deprotonate intermediates during acetylation .
Pharmacological Research
Mechanism of Action
While direct studies are sparse, structural analogs (e.g., 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-fluorophenyl)ethanone) exhibit affinity for GABA receptors, suggesting potential anxiolytic or anticonvulsant activity . The sulfone group may enhance binding to enzymatic targets, such as carbonic anhydrase isoforms .
Preclinical Findings
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Antimicrobial activity: Preliminary assays show moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL), likely due to membrane disruption .
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Cytotoxicity: IC₅₀ values of 18 µM against HeLa cells suggest antiproliferative potential, though selectivity indices remain unvalidated .
Future Directions
Structural Analog Development
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Fluorine substitution: Replacing the 4-fluorophenoxy group with trifluoromethoxy may enhance metabolic stability .
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Heterocycle replacement: Swapping the thiazepane ring with a piperazine moiety could reduce synthetic complexity .
Targeted Therapeutic Applications
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